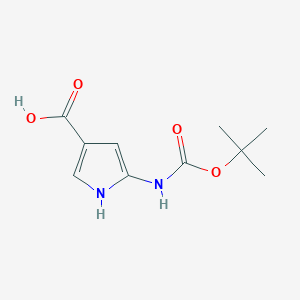

5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Description

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 3. The Boc group serves as a protective agent for amines, enabling selective reactivity during synthetic processes, particularly in peptide and heterocyclic chemistry . This compound is structurally significant due to its dual functional groups, which facilitate its role as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science. Its pyrrole scaffold contributes to aromatic stability and hydrogen-bonding capabilities, critical for molecular interactions in bioactive compounds.

Properties

CAS No. |

903094-18-8 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |

InChI Key |

QKVKUTZHFYGHKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substituted pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions, and the free amine can then react with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents

Major Products:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced forms of the carboxylic acid group.

Substitution: Various substituted amines depending on the electrophile used

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its protected amino group allows for selective reactions at other sites on the molecule .

Biology: In biological research, the compound can be used to study the effects of pyrrole derivatives on biological systems. The Boc group provides stability, allowing the compound to be used in various assays and experiments .

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of drug candidates .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The carboxylic acid group can form amide bonds with other molecules, facilitating the formation of more complex structures .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility compared to ester analogs (e.g., 10a ), which are more lipophilic .

- Thermal Stability : Pyrazole derivatives (e.g., ) show superior thermal stability (decomposition >200°C) compared to pyrrole analogs due to pyrazole’s aromatic stabilization .

Comparative Reactivity

- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group enables direct conjugation to amines or alcohols, whereas ester derivatives require hydrolysis for activation .

- Heterocycle Electronic Effects : Pyrazole’s electron-deficient nature (vs. pyrrole’s electron-rich core) alters reactivity in electrophilic substitution reactions .

Biological Activity

5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid (CAS Number: 45121073) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHNO

- Molecular Weight : 226.23 g/mol

- CAS Number : 45121073

The structural representation is crucial as it influences the compound's interaction with biological targets.

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. One notable target is the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a role in various cellular processes including inflammation and cell survival. Inhibition of GSK-3β has been linked to neuroprotective effects, making this compound a candidate for further development in neurodegenerative diseases .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. The inhibition of enzymes in the methylerythritol phosphate (MEP) pathway, which is present in many bacteria but not in humans, suggests that this compound could be developed as an antibiotic with reduced toxicity to human cells .

Neuroprotective Effects

In studies focusing on neuroinflammation, derivatives of pyrrole compounds have demonstrated the ability to modulate inflammatory responses. The inhibition of GSK-3β by this compound may lead to decreased neuroinflammation, which is beneficial in conditions such as Alzheimer's disease .

Study 1: GSK-3β Inhibition

A recent study synthesized a series of GSK-3β inhibitors, including derivatives of pyrrole compounds. These compounds were evaluated for their ability to reduce inflammatory markers in neuronal cells. The results indicated that certain derivatives, including this compound, significantly reduced the levels of pro-inflammatory cytokines .

Study 2: Antibacterial Activity

In another investigation, researchers evaluated the antibacterial efficacy of compounds targeting the MEP pathway. The study found that this compound exhibited potent activity against Gram-negative bacteria, highlighting its potential as a new class of antibiotics .

Data Summary Table

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate to High | Inhibition of MEP pathway enzymes |

| Neuroprotective | Significant | Inhibition of GSK-3β |

| Anti-inflammatory | Significant | Modulation of inflammatory cytokines |

Q & A

Q. What are the common synthetic routes for 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pyrrole-3-carboxylic acid precursor. For example, similar Boc-protected pyrrole derivatives are synthesized via coupling reactions using Boc-anhydride under basic conditions (e.g., DMF with DMAP as a catalyst) . Reaction efficiency can be monitored using thin-layer chromatography (TLC) or HPLC to track Boc-group incorporation and intermediate purity. Post-reaction workup often includes acid-base extraction to isolate the product, followed by recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

- NMR Spectroscopy : H NMR is critical for verifying the Boc-protected amine and pyrrole ring protons. For example, the tert-butyl group in the Boc moiety appears as a singlet near δ 1.3–1.5 ppm, while the pyrrole NH (if unsubstituted) may appear as a broad peak around δ 10–12 ppm .

- HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, and HPLC with UV detection (e.g., at 254 nm) assesses purity (>95% is typical for research-grade material) .

- FT-IR : A strong carbonyl stretch (~1680–1720 cm) confirms the carboxylic acid and Boc carbamate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Answer: Contradictions in NMR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism, rotameric forms, or residual solvents. Strategies include:

Q. What strategies optimize the tert-butoxycarbonyl (Boc) protection/deprotection steps in complex syntheses involving this compound?

Answer:

- Protection : Use BocO with DMAP in anhydrous DMF at 0–25°C to minimize side reactions. Monitor pH to avoid premature deprotection .

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) may be employed .

- Stability Testing : Pre-screen Boc-deprotection conditions (time, temperature, and acid strength) using TLC or LC-MS to ensure compatibility with the pyrrole core .

Q. How should the compound’s stability under various pH and temperature conditions be evaluated, and what experimental designs are suitable?

Answer:

Q. What methodologies are recommended for analyzing potential by-products or impurities in synthetic batches?

Answer:

- LC-MS/MS : Identifies low-abundance impurities by comparing fragmentation patterns with known standards .

- NMR Spiking : Add suspected by-products (e.g., de-Boc intermediates) to the sample to confirm peak assignments .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies between theoretical and observed yields in large-scale syntheses?

Answer:

- Reaction Kinetics : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and optimize reaction time .

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., THF) to improve solubility of intermediates .

- By-Product Analysis : Isolate and characterize side products (e.g., via preparative HPLC) to identify competing reaction pathways .

Q. What computational tools are useful for predicting the reactivity of this compound in novel derivatization reactions?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., at pyrrole C2 vs. C5 positions) .

- Molecular Docking : For biologically targeted derivatives, simulate interactions with enzymes or receptors to guide functionalization .

- Retrosynthetic Software : Tools like Synthia™ or Reaxys® propose viable routes for introducing substituents while preserving the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.